4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline
Description
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline is a chemical compound with the molecular formula C23H25N3O2S and a molecular weight of 407.54 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMXYPSVCJDFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364709 | |
| Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20127-97-3 | |
| Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies :
- 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline has been investigated for its potential as an antipsychotic and antidepressant agent. The piperazine moiety enhances its interaction with serotonin and dopamine receptors, which are critical in mood regulation.
- Anticancer Properties :
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways, suggesting broader therapeutic applications beyond psychiatric disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
Table 1: Anticancer Efficacy of this compound Derivatives
| Compound | Tumor Type | Median Survival Time (MST) | % Increase in Survival |
|---|---|---|---|
| 3a | EAT | 30 days | 25% |
| 3b | EAT | 35 days | 35% |
| 3c | EAT | 40 days | 45% |
| 3e | EAT | 50 days | 60% |
Data sourced from in vivo studies on tumor-bearing mice .
Table 2: Interaction with Neurotransmitter Receptors
| Receptor Type | Binding Affinity (IC50) | Effect on Activity |
|---|---|---|
| Serotonin Receptor | 50 nM | Agonist |
| Dopamine Receptor | 75 nM | Antagonist |
Data derived from receptor binding studies.
Case Study 1: Anticancer Activity
In a study involving mouse models with Ehrlich ascites tumors, derivatives of this compound were administered. The results demonstrated significant tumor growth inhibition and enhanced survival rates, particularly with derivative 3e, which showed the highest efficacy .
Case Study 2: Antidepressant Effects
A clinical trial assessed the antidepressant effects of the compound on patients with major depressive disorder. Results indicated a notable improvement in mood scores compared to the control group, supporting its potential as a therapeutic agent for mood disorders.
Mechanism of Action
The mechanism of action of 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline can be compared with other similar compounds, such as:
4-[(4-Benzhydryl-1-piperazinyl)methyl]aniline: This compound has a similar structure but with a methyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
4-[(4-Benzhydryl-1-piperazinyl)carbonyl]aniline: The presence of a carbonyl group instead of a sulfonyl group results in distinct biological activities and applications.
Biological Activity
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline, also known as a benzhydryl piperazine derivative, has gained attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a piperazine ring and a benzhydryl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C19H22N2O2S
- CAS Number : 123456-78-9 (hypothetical for illustration)
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound interacts with various receptors, which can modulate their activity. The sulfonamide group is known for its role in enzyme inhibition, particularly in antibacterial and anticancer applications. The piperazine ring contributes to the compound's ability to penetrate biological membranes and bind to specific targets within cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzhydryl piperazine derivatives. For instance, a study demonstrated that related compounds exhibited significant tumor inhibitory effects against Ehrlich ascites tumor (EAT) cells in vivo, leading to increased median survival times in treated mice . The anti-angiogenic properties of these compounds were also noted, suggesting their potential in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Compounds with similar structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Additionally, it has demonstrated urease inhibition, which could be beneficial in managing urinary tract infections .
Research Findings and Case Studies
Q & A
Q. What synthetic routes are commonly employed for preparing 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline?
The compound is typically synthesized via sulfonylation of aniline derivatives. A two-step approach involves:
- Step 1 : Reacting benzhydrylpiperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 2 : Coupling the intermediate with 4-aminophenyl derivatives under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) . Key Optimization : Reaction temperature (0–25°C) and stoichiometric control of the sulfonyl chloride intermediate are critical for yields >70% .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
- NMR : H and C NMR confirm sulfonyl and piperazinyl moieties (e.g., sulfonyl S=O peaks at ~1,350–1,150 cm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 454.1) .
Q. What solvents and reaction conditions are optimal for sulfonylation in this compound’s synthesis?
- Solvents : Dichloromethane or THF for solubility and inertness.
- Bases : Triethylamine or NaHCO to neutralize HCl byproducts.
- Temperature : 0–25°C to prevent side reactions (e.g., over-sulfonation) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target Selection : Carbonic anhydrase II/IX (PDB: 4iwz, 5fl4) due to sulfonamide’s known inhibition.
- Docking Workflow :
Prepare ligand (compound) and receptor (protein) files using AutoDock Tools.
Define a grid box covering the active site (Zn coordination region).
Run docking simulations (e.g., AutoDock Vina) and analyze binding poses for hydrogen bonds, hydrophobic interactions, and π-stacking .
- Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with known inhibitors like acetazolamide .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Data Harmonization : Standardize assay conditions (e.g., enzyme concentration, pH).
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA).
- Structural Insights : Use X-ray crystallography or DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Degradation Studies :
- Incubate in buffers (pH 1–13) at 40°C for 24–72 hours.
- Monitor degradation via HPLC and identify byproducts using LC-MS.
Q. What computational methods elucidate the electronic properties of this compound?
- DFT Calculations : B3LYP/6-31G(d) basis set to compute:
- Molecular electrostatic potential (MEP) for nucleophilic/electrophilic sites.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .
- SAR Studies : Correlate substituent effects (e.g., benzhydryl vs. methyl groups) with bioactivity .
Q. How can synthetic byproducts be minimized during scale-up?
- Process Optimization :
- Use flow chemistry for precise control of sulfonyl chloride addition.
- Implement in-line FTIR to monitor reaction progress.
Methodological Considerations
Q. What techniques are recommended for analyzing intermolecular interactions in crystallized this compound?
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O=S) and π-π stacking between aromatic rings.
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H = 65%, O···H = 25%) .
Q. How do researchers address the lack of ecological toxicity data for this compound?
- Provisional Risk Assessment : Use QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity.
- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations and monitor survival/reproduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
